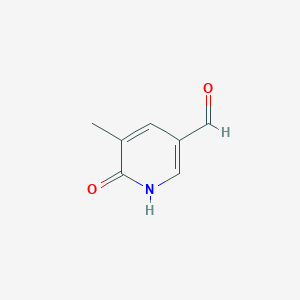

6-Hydroxy-5-methylnicotinaldehyde

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-methyl-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c1-5-2-6(4-9)3-8-7(5)10/h2-4H,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZSDICQRAWACOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289194-02-0 | |

| Record name | 6-hydroxy-5-methylpyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategic Synthesis of 6 Hydroxy 5 Methylnicotinaldehyde and Analogues

Established Synthetic Pathways to Nicotinaldehyde Scaffolds

The construction of the nicotinaldehyde framework relies on a foundation of well-established chemical reactions. These methods provide robust and versatile routes to a variety of substituted pyridines.

Nicotinic acid and its derivatives serve as versatile and readily available starting materials for the synthesis of nicotinaldehydes. The carboxyl group at the 3-position can be transformed into an aldehyde through various reductive processes. A common strategy involves the conversion of the nicotinic acid to a more reactive derivative, such as an acid chloride or an amide, which can then be selectively reduced. google.com For instance, nicotinic acid can be treated with thionyl chloride to form the corresponding nicotinoyl chloride. This intermediate can then be reacted with a suitable amine to yield a nicotinamide (B372718). google.com

Subsequent reduction of the nicotinamide to the aldehyde can be achieved using reducing agents like triethoxylithium aluminum hydride. google.com This method often requires carefully controlled low temperatures to prevent over-reduction to the corresponding alcohol. google.com Another approach is the catalytic hydrogenation of 5-arylnicotinic acids to their respective aldehydes. google.com

The derivatization of nicotinic acid is a fundamental strategy for accessing a wide range of substituted pyridines. researchgate.net These derivatives are not only important as synthetic intermediates but also exhibit a range of biological activities. researchgate.net

| Precursor | Reagents | Intermediate | Reducing Agent | Product | Reference |

|---|---|---|---|---|---|

| Nicotinic Acid | Thionyl Chloride, Amine | Nicotinamide | LiAlH(OEt)3 | Nicotinaldehyde | google.com |

| 5-Arylnicotinic Acid | - | - | Catalytic Hydrogenation | 5-Arylnicotinaldehyde | google.com |

The selective oxidation of a primary alcohol at the 3-position of the pyridine (B92270) ring is a direct and effective method for the synthesis of nicotinaldehydes. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a mild and highly selective method for oxidizing primary alcohols to aldehydes. wikipedia.orgorganic-chemistry.org This reaction is typically carried out in chlorinated solvents like dichloromethane (B109758) at room temperature and is known for its rapid reaction times and compatibility with a wide range of functional groups. wikipedia.orgorganic-chemistry.org The mildness of the Dess-Martin oxidation makes it particularly suitable for the synthesis of complex and sensitive molecules. wikipedia.org To protect acid-labile compounds, the reaction can be buffered with pyridine or sodium bicarbonate. wikipedia.org The rate of oxidation can also be accelerated by the addition of water. wikipedia.org

In the context of synthesizing 6-Hydroxy-5-methylnicotinaldehyde, the corresponding primary alcohol, (6-hydroxy-5-methylpyridin-3-yl)methanol, would be the immediate precursor. The Dess-Martin oxidation provides a reliable method for its conversion to the target aldehyde without affecting the potentially sensitive hydroxyl group at the 6-position. The use of DMP has also been reported in the oxidation of dihydropyridines to pyridines, further highlighting its utility in pyridine chemistry. rsc.org

| Substrate | Reagent | Solvent | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Primary Alcohol | Dess-Martin Periodinane (DMP) | Dichloromethane/Chloroform | Aldehyde | Mild, selective, rapid, compatible with many functional groups | wikipedia.orgorganic-chemistry.org |

| Secondary Alcohol | Dess-Martin Periodinane (DMP) | Dichloromethane/Chloroform | Ketone | Mild, selective, rapid | wikipedia.org |

Multi-component reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of diverse and complex molecules, including pyridine derivatives. bohrium.comnih.gov These reactions, in which three or more reactants combine in a single synthetic operation, offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. bohrium.comwikipedia.org

The Hantzsch pyridine synthesis, a classic example of an MCR, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org This reaction initially produces a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.org Variations of the Hantzsch synthesis and other MCRs provide access to a wide array of substituted pyridines. taylorfrancis.comacsgcipr.org These methods are particularly valuable for creating libraries of compounds for biological screening. rsc.org While a direct one-pot synthesis of this compound via an MCR might be challenging due to the specific substitution pattern, the principles of MCRs can be applied to construct a highly functionalized pyridine core that can be further elaborated to the target molecule.

Application of Selective Oxidation Reactions for Aldehyde Formation

Advanced Synthetic Approaches

In addition to established methods, advanced synthetic strategies, including chemo-enzymatic approaches, are being increasingly explored for the synthesis of pyridine derivatives.

Chemo-enzymatic synthesis combines the selectivity of biocatalysts with the versatility of chemical reactions to achieve highly efficient and stereoselective transformations. acs.org Enzymes, such as alcohol dehydrogenases, can be used for the selective reduction of ketones or the oxidation of alcohols under mild conditions, often with high enantioselectivity. nih.gov

For the synthesis of pyridine derivatives, chemo-enzymatic approaches can be employed for the asymmetric dearomatization of activated pyridines to produce chiral piperidines. acs.org Furthermore, biocatalytic transformations can be used to introduce specific functional groups. For instance, a two-step chemo-enzymatic method has been developed for the synthesis of oxygenated derivatives of propenylbenzenes, involving a lipase-catalyzed epoxidation followed by microbial oxidation. frontiersin.org While direct enzymatic synthesis of this compound has not been reported, the principles of biocatalysis offer promising avenues for the selective functionalization of the pyridine ring. For example, an alcohol dehydrogenase could be used for the enantioselective synthesis of a chiral precursor to the target molecule. nih.gov

Strategic Incorporations of Functional Groups: Difluoromethylation Methodologies

The introduction of a difluoromethyl (CF2H) group into pyridine rings is a significant strategy in medicinal and agricultural chemistry, as this group can act as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl, thiol, or amino moieties. The direct C-H difluoromethylation of pyridines offers an efficient route to these valuable compounds. However, achieving regioselectivity, particularly at the meta-position, has been a considerable challenge.

Recent advancements have demonstrated methods for switchable meta- and para-C-H difluoromethylation of pyridines. This is achieved by using oxazino pyridine intermediates, which are readily accessible from pyridines. These intermediates undergo a redox-neutral dearomatization-rearomatization sequence. Under basic conditions, the oxazino pyridine exhibits nucleophilic character, directing radical C-H difluoromethylation to the meta-position. Conversely, treatment with acid transforms the oxazino pyridine into a pyridinium (B92312) salt, which then undergoes a highly regioselective Minisci-type alkylation at the para-position. This dual reactivity provides a powerful tool for precisely tuning the substitution pattern of difluoromethylated pyridines.

For hydroxypyridines, such as 2-pyridones, difluoromethylation can occur at either the nitrogen or oxygen atom. Studies using chlorodifluoromethane (B1668795) have explored the reaction conditions that influence the ratio of N- vs. O-difluoromethylation products, in some cases achieving preparative yields for the N-difluoromethylated compounds. A method for the direct synthesis of N-difluoromethyl-2-pyridones from pyridines has also been developed under mild conditions, proceeding through an N-difluoromethylpyridinium salt intermediate. When 4-hydroxypyridine (B47283) was subjected to these conditions, N-difluoromethyl-4-pyridone was formed in excellent yield.

| Precursor Type | Reaction Condition | Position of Difluoromethylation | Mechanism | Reference |

|---|---|---|---|---|

| Oxazino Pyridine | Basic / Radical Initiator | Meta (C-3) | Radical C-H Difluoromethylation | |

| Pyridinium Salt (from Oxazino Pyridine) | Acidic | Para (C-4) | Minisci-type Alkylation | |

| 2-Hydroxypyridine | Standard Conditions | N-difluoromethyl-2-pyridone | N/A | |

| 4-Hydroxypyridine | Standard Conditions | N-difluoromethyl-4-pyridone | N/A |

Synthesis of Key Structural Analogues and Precursors for this compound Research

Synthesis of 6-Amino-5-methylnicotinaldehyde and Related Aminopyridines

The synthesis of aminopyridine derivatives is crucial for developing analogues. For 6-amino-5-methylnicotinaldehyde, a key intermediate is 6-methylnicotinaldehyde. The most reliable method reported for preparing this intermediate is the Swern oxidation. Amination strategies to introduce the amino group at the 2-position (relative to the aldehyde, which is position 6 on the ring) typically involve catalytic processes or nucleophilic substitutions that require elevated temperatures and an excess of ammonia.

Related aminopyridines, such as 5-amino-6-methyl benzimidazolone, are synthesized through a multi-step process. This involves the condensation of 3,4-diaminotoluene (B134574) with urea, followed by a nitration reaction, and finally a reduction of the nitro group to yield the target amino compound. The reduction can be achieved using iron powder in an ethanol-water system or through catalytic hydrogenation. Another related compound, 6(I)-amino-6(I)-deoxy-2(I-VII),3(I-VII)-tetradeca-O-methyl-cyclomaltoheptaose, has been synthesized from β-cyclodextrin via a route involving the reduction of an azide (B81097) intermediate using catalytic transfer hydrogenation.

Synthesis of 2-Chloro-5-methylnicotinaldehyde Derivatives

The precursor 2-chloro-5-methylpyridine (B98176) is a vital intermediate. One synthetic route involves the condensation of propionaldehyde (B47417) with an acrylic ester to form a 4-formylpentanoate ester. This ester is then aminated to produce 5-methyl-3,4-dihydro-2(1H)-pyridone. Halogenation of this dihydropyridone adds halogen atoms across the double bond, and subsequent dehydrohalogenation yields 2-hydroxy-5-methylpyridine (B17766) (or its tautomer, 5-methyl-2(1H)-pyridone). The final chlorination step produces 2-chloro-5-methylpyridine. An alternative method uses 3-methylpyridine (B133936) as a starting material, which reacts with chlorine gas in water to yield 2-chloro-5-methylpyridine.

A series of 2-chloro-5-methylpyridine-3-carbaldehyde (B1588787) imines have been prepared by reacting 2-chloro-5-methylpyridine-3-carbaldehyde with various amines in excellent yields. The aldehyde itself can be generated from the Vilsmeier formylation of an enamide derived from a propionaldehyde/benzylamine Schiff base.

Structural Modification and Structure Activity Relationship Sar Studies for 6 Hydroxy 5 Methylnicotinaldehyde Derivatives

Design Principles for Nicotinaldehyde-Based Scaffolds

Nicotinaldehyde-based scaffolds serve as a foundational structure in the design of new chemical entities. The design principles for these scaffolds often revolve around creating molecules with specific electronic and steric properties to interact with biological targets. researchgate.net The inherent features of the pyridine (B92270) ring, such as its aromaticity and the presence of a nitrogen atom, make it a versatile scaffold in medicinal chemistry. researchgate.net The design of novel chemical scaffolds with desired biological activity is a critical step in drug discovery programs. nih.gov

Key design considerations for nicotinaldehyde-based scaffolds include:

Modulation of Physicochemical Properties: Alterations to the scaffold can influence properties like solubility, lipophilicity, and metabolic stability.

Introduction of Functional Groups: The addition of specific functional groups can introduce new interactions with target proteins, such as hydrogen bonding or electrostatic interactions.

Conformational Rigidity: The scaffold can be modified to lock the molecule into a specific conformation, which can enhance binding affinity and selectivity.

The development of biostable collagen scaffolds crosslinked by dialdehyde (B1249045) chitosan (B1678972) is one example of how aldehyde-containing scaffolds are utilized in biomaterial design. nih.gov This highlights the importance of the aldehyde group in forming crosslinks and improving the structural integrity of materials. nih.govmdpi.com

Systematic Derivatization Strategies

Systematic derivatization of 6-Hydroxy-5-methylnicotinaldehyde involves the targeted modification of its functional groups to explore the chemical space and identify compounds with improved characteristics.

Modification of the Hydroxy and Methyl Groups

The hydroxy and methyl groups on the pyridine ring of this compound are prime targets for modification. The hydroxyl group can undergo reactions such as etherification or esterification to alter its hydrogen-bonding capability and lipophilicity. The methyl group can be functionalized through oxidation or halogenation, introducing new reactive handles or modifying the steric and electronic profile of the molecule. nih.gov

For instance, in a study on related hydroxy-quinoline-carboxylate derivatives, the hydroxyl group was methylated, leading to changes in the molecule's steric and electronic properties. nih.gov Such modifications can significantly impact the biological activity of the resulting compounds.

Functionalization of the Aldehyde Moiety

The aldehyde group is a highly reactive functional moiety that can be readily transformed into a variety of other functional groups. This functionalization is a key strategy for creating diverse libraries of derivatives. Common transformations of the aldehyde group include:

Oxidation: The aldehyde can be oxidized to a carboxylic acid, which can then be further derivatized into esters or amides.

Reduction: Reduction of the aldehyde yields a primary alcohol, altering the molecule's polarity and hydrogen-bonding potential.

Condensation Reactions: The aldehyde can react with amines to form imines (Schiff bases), or with active methylene (B1212753) compounds in condensation reactions. researchgate.net

The surface oxidation of phenolic aldehydes has been shown to lead to fragmentation, functionalization, and coupling reactions, demonstrating the reactivity of the aldehyde group under specific conditions. researchgate.net

Pyridine Ring Substituent Effects on Reactivity

The substituents on the pyridine ring, namely the hydroxyl, methyl, and aldehyde groups, have a profound effect on the ring's reactivity. The electron-donating or electron-withdrawing nature of these groups influences the electron density of the pyridine ring, thereby affecting its susceptibility to electrophilic or nucleophilic attack. uoanbar.edu.iq

The nitrogen atom in the pyridine ring generally deactivates the ring towards electrophilic substitution. uoanbar.edu.iq However, the position of substituents can direct the outcome of reactions. For example, in the nucleophilic aromatic substitution of 3-substituted 2,6-dichloropyridines, the bulkiness of the 3-substituent can influence the regioselectivity of the reaction. researchgate.net In a series of iron(III) complexes with substituted pyridine ligands, it was found that electron-withdrawing groups on the pyridine ring made the iron(III) center easier to reduce. nih.gov

Table 1: Effects of Pyridine Ring Substituents on Reactivity

| Substituent | Electronic Effect | Influence on Reactivity |

| Hydroxy (-OH) | Electron-donating (by resonance) | Activates the ring towards electrophilic substitution, directs incoming electrophiles to ortho and para positions. |

| Methyl (-CH3) | Electron-donating (by induction) | Weakly activates the ring towards electrophilic substitution. |

| Aldehyde (-CHO) | Electron-withdrawing (by resonance and induction) | Deactivates the ring towards electrophilic substitution, directs incoming nucleophiles to the carbon atom of the aldehyde. |

This table provides a generalized overview of substituent effects.

Comparative Analysis of Structurally Similar Pyridine Compounds

To better understand the properties of this compound, it is useful to compare it with structurally similar compounds.

Tetralin-Based Analogues in Biological Research

Tetralin (tetrahydronaphthalene) is a structural motif found in a number of biologically active compounds. nih.govmdpi.com The fusion of a benzene (B151609) ring with a cyclohexane (B81311) ring gives it a semi-rigid structure that can mimic the conformation of various endogenous ligands.

Derivatives of 5-hydroxy-6-methyl-2-aminotetralin were designed as semi-rigid congeners of m-tyramine (B1210026) to block metabolic hydroxylation. nih.gov These compounds showed qualitative and quantitative differences in their dopamine-like effects compared to their isomers, highlighting the importance of substituent positioning. nih.gov

In another study, novel thiazoline-tetralin derivatives were synthesized and evaluated for their biological activity. nih.gov Some of these compounds exhibited cytotoxic activity against cancer cell lines and also showed inhibitory effects on acetylcholinesterase. nih.govresearchgate.net

Table 2: Comparison of Biological Activities of Tetralin-Based Analogues

| Compound Class | Biological Activity | Reference |

| 5-Hydroxy-6-methyl-2-aminotetralin Derivatives | Dopamine-like effects | nih.gov |

| Thiazoline-Tetralin Derivatives | Anticancer and Acetylcholinesterase Inhibition | nih.govresearchgate.net |

| Tetralin-6-yl-pyrazoline Derivatives | Anticancer | mdpi.com |

This comparative analysis underscores the versatility of the tetralin scaffold in generating compounds with diverse biological activities. The insights gained from studying these analogues can inform the design of novel this compound derivatives with specific biological targets in mind.

Theoretical and Computational Investigations of 6 Hydroxy 5 Methylnicotinaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 6-hydroxy-5-methylnicotinaldehyde. ijcce.ac.irscispace.com Such calculations provide insights into key properties that govern the molecule's behavior in chemical reactions.

For this compound, DFT calculations at a level like B3LYP/6-311++G(d,p) would be employed to optimize its geometric structure and compute various electronic properties. ijcce.ac.ir These properties include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical stability and reactivity. nih.gov A smaller energy gap generally suggests higher reactivity. scispace.com The MEP map would visualize the electrophilic and nucleophilic sites, with negative potential regions (likely around the oxygen and nitrogen atoms) indicating sites prone to electrophilic attack, and positive regions highlighting sites for nucleophilic attack. scispace.com

Table 1: Predicted Key Parameters from Quantum Chemical Calculations for this compound

| Parameter | Predicted Significance |

| HOMO Energy | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | Correlates with the chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attack. |

| Mulliken and Natural Atomic Charges | Describes the charge distribution across the atoms of the molecule. nih.gov |

These computational predictions are invaluable for understanding the molecule's intrinsic properties and for guiding synthetic efforts and reactivity studies.

Computational Modeling of Reaction Mechanisms

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing detailed information that is often difficult to obtain through experimental means alone.

The synthesis of substituted pyridines can be complex. mdpi.com Computational chemistry allows for the detailed investigation of reaction pathways to form molecules like this compound. This involves locating the transition state structures and calculating their energies to construct a complete energy profile of the reaction.

For instance, in a potential synthesis involving the functionalization of a pyridine (B92270) ring, transition state analysis can help identify the most favorable reaction pathway by comparing the activation energies of different possible routes. nih.gov This understanding is crucial for optimizing reaction conditions to improve yield and selectivity. While specific studies on this compound are not available, the principles of transition state analysis are broadly applicable to its synthesis. researchgate.net

The introduction of a difluoromethyl (CF2H) group into a molecule can significantly alter its biological properties, making difluoromethylation a reaction of great interest in medicinal chemistry. uni-muenster.de Computational studies have been instrumental in understanding the mechanisms of C-H difluoromethylation of pyridines. researchgate.netnih.gov

These studies often employ DFT to model the radical-based reaction mechanisms. researchgate.net They can elucidate the regioselectivity of the difluoromethylation, explaining why the CF2H group is introduced at a specific position on the pyridine ring. nih.govresearchgate.net For this compound, computational modeling could predict whether difluoromethylation would occur and at which position, which would be critical for any potential application in drug design. uni-muenster.de

In Silico Screening and Ligand Design Methodologies

The pyridine scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of FDA-approved drugs. researchgate.netnih.gov This makes pyridine derivatives like this compound interesting candidates for in silico screening and ligand design.

In silico techniques, such as molecular docking and virtual screening, can be used to predict the binding affinity of a library of compounds against a specific biological target. nih.govnih.govresearchgate.net For example, derivatives of this compound could be computationally screened against a protein target of interest. The results of such screenings, often in the form of docking scores and predicted binding modes, can prioritize compounds for synthesis and biological testing. mdpi.comresearchgate.net

Furthermore, the structure of this compound can serve as a starting point for ligand-based drug design. By modifying the functional groups (the hydroxyl, methyl, and aldehyde groups), new analogues can be designed with potentially improved potency and selectivity. acs.orgacs.org

Table 2: Application of In Silico Methodologies to this compound

| Methodology | Application | Expected Outcome |

| Molecular Docking | Predict the binding mode and affinity to a biological target. | Identification of potential protein targets and lead compounds. |

| Virtual Screening | Screen large libraries of related compounds. | Prioritization of derivatives for synthesis and testing. |

| Pharmacophore Modeling | Identify essential structural features for biological activity. | Design of new, more potent ligands. researchgate.net |

| ADMET Prediction | Predict absorption, distribution, metabolism, excretion, and toxicity. | Assessment of drug-likeness of designed compounds. nih.gov |

Data Management and FAIR Principles in Computational Chemistry Research

The FAIR (Findable, Accessible, Interoperable, and Reusable) data principles are becoming increasingly important in computational chemistry to ensure that research data is well-managed and can be effectively reused by the broader scientific community. go-fair.orgtiledb.comdotmatics.com

In the context of theoretical studies on this compound, adhering to FAIR principles would involve:

Findability: Assigning a persistent and globally unique identifier (such as a DOI) to datasets containing the computational results (e.g., optimized geometries, calculated energies, and electronic properties). nfdi4chem.de

Accessibility: Storing the data in a repository that allows for open and, where necessary, authenticated access. go-fair.org

Interoperability: Using standardized formats and vocabularies (e.g., for chemical structures and computational methods) to ensure that the data can be readily understood and processed by different software. nfdi4chem.decam.ac.uk

Reusability: Providing rich metadata that clearly describes the computational methods used, the parameters employed, and the context of the study, allowing other researchers to replicate and build upon the work. cam.ac.uk

Advanced Research Applications of 6 Hydroxy 5 Methylnicotinaldehyde in Chemical Biology and Biochemistry in Vitro Focus

Exploration of Biochemical Pathway Modulation (In Vitro Studies)

The structure of 6-Hydroxy-5-methylnicotinaldehyde is highly analogous to pyridoxal (B1214274), a key form of vitamin B6. The biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme in over 140 enzymatic reactions that are fundamental to cellular function. nih.govwikipedia.org Due to this resemblance, it is plausible that this compound could interact with or modulate similar biochemical pathways in vitro.

Impact on Cellular Metabolic Pathways (e.g., Cancer Cell Metabolism in vitro)

The central role of PLP in metabolism suggests that analogous compounds could influence these pathways. PLP-dependent enzymes are essential for amino acid biosynthesis and catabolism, glycolysis, gluconeogenesis, and the synthesis of neurotransmitters. nih.gov In the context of cancer, metabolic reprogramming is a key hallmark, and targeting metabolic pathways is a major therapeutic strategy. While direct studies on this compound are not available, research on other substituted pyridine (B92270) and quinoline (B57606) derivatives has demonstrated anticancer activity in vitro. nih.gov

The potential impact could be explored in cancer cell lines by measuring key metabolic indicators after treatment with the compound.

Table 1: Potential In Vitro Assays for Metabolic Pathway Modulation

| Metabolic Pathway | In Vitro Assay | Measured Parameters | Potential Implication of Modulation |

| Amino Acid Metabolism | Isotope tracing with ¹³C-labeled amino acids followed by mass spectrometry | Flux through transamination and synthesis pathways | Disruption of non-essential amino acid supply required for cancer cell proliferation |

| Glycolysis | Seahorse XF Analyzer | Extracellular Acidification Rate (ECAR) | Alteration of the Warburg effect, a key feature of cancer metabolism |

| Gluconeogenesis | Glucose production assays in hepatoma cell lines (e.g., HepG2) | Rate of glucose synthesis from non-carbohydrate precursors | Interference with cancer cell adaptation to nutrient-poor environments |

Influence on Cell Cycle Regulation and Oxidative Stress Responses (In Vitro Models)

Vitamin B6 has been shown to possess antioxidant properties, capable of quenching reactive oxygen species (ROS) with an efficacy that can exceed that of vitamins C and E. mdpi.com Elevated ROS levels cause oxidative stress, which can damage DNA, proteins, and lipids, and lead to cell cycle arrest or apoptosis.

Given its structure, this compound could potentially act as an antioxidant, influencing cellular responses to oxidative stress. In vitro studies using cell models like neuronal cells or immune cells exposed to oxidizing agents (e.g., H₂O₂) could elucidate this potential. mdpi.com Changes in cell cycle progression and markers of oxidative stress would be key endpoints.

Development and Application as Biochemical Probes

The aldehyde functional group is a key feature of this compound, making it a candidate for development into a biochemical probe. Aldehydes are reactive species involved in numerous biological processes, and probes that can detect them are valuable research tools. rsc.org

Fluorescent Labeling Strategies for Bioanalytical Applications

The aldehyde moiety can participate in specific chemical reactions that trigger a fluorescent signal. An innovative strategy involves the reaction of an aldehyde with 2-aminothiophenol, which results in the formation of a dihydrobenzothiazole and activates fluorescence. rsc.org This reaction is highly selective for aldehydes, allowing for their detection in complex biological environments.

This compound could be modified with a fluorophore. In its "off" state, the fluorescence would be quenched. Upon reaction of its aldehyde group with a specific biological target (e.g., an amine on a protein), a stable bond would form, leading to a conformational change that turns the fluorescence "on." This would enable the visualization and tracking of its binding partners within cells. nih.gov

High-Throughput Screening Methodologies Using Labeled Derivatives

High-throughput screening (HTS) is a drug discovery method that uses automation to rapidly test thousands of chemical compounds for a specific biological activity. sygnaturediscovery.com A fluorescently labeled derivative of this compound would be well-suited for HTS assays designed to identify novel inhibitors or binding partners. nih.gov

For example, a fluorescence polarization (FP) assay could be developed. In this setup, the small, fluorescently labeled derivative tumbles rapidly in solution, resulting in low polarization of emitted light. If it binds to a larger protein, its tumbling slows, and the polarization of light increases. A screen could be designed to find compounds that disrupt this interaction, identified by a decrease in fluorescence polarization.

Table 2: Example of a High-Throughput Screening Workflow

| Step | Description | Technology/Method | Purpose |

| 1. Assay Development | A fluorescent derivative of this compound is synthesized and shown to bind a target protein, causing a change in a fluorescent signal (e.g., intensity or polarization). | Fluorescence Polarization, FRET | Establish a robust and measurable signal for screening. |

| 2. Library Screening | The assay is automated in a multi-well plate format (e.g., 384 or 1536 wells). A large library of compounds is added, one per well. | Robotic liquid handlers, automated plate readers | Identify "hits" that modulate the fluorescent signal, suggesting interaction with the target. sygnaturediscovery.comsigmaaldrich.com |

| 3. Hit Confirmation | Primary hits are re-tested to confirm their activity and rule out false positives. | Concentration-response curves | Validate the activity of the hit compounds and determine their potency (e.g., IC₅₀). nih.gov |

| 4. Mechanism of Action | Secondary assays are performed to determine how the confirmed hits achieve their effect. | Kinetic studies, binding assays | Characterize the inhibitors and select promising leads for further development. |

Investigation of Interactions with Biomolecules (In Vitro)

The aldehyde and hydroxypyridine components of this compound are expected to be the primary drivers of its interactions with biomolecules, particularly proteins.

The active form of vitamin B6, PLP, covalently binds to the active sites of enzymes through the formation of a Schiff base between its aldehyde group and the ε-amino group of a lysine (B10760008) residue. nih.gov This is a fundamental mechanism for the function of over 100 human enzymes. Similarly, this compound could form such Schiff base adducts with proteins, potentially modulating their function.

Furthermore, studies on the bacterial degradation of nicotine (B1678760) have characterized an aldehyde dehydrogenase enzyme that specifically catalyzes the oxidation of a structurally similar compound, 6-hydroxy-3-succinoyl-semialdehyde-pyridine. nih.gov This demonstrates that enzymes can recognize and process hydroxypyridine aldehydes, suggesting that this compound could be a substrate or inhibitor for certain human aldehyde dehydrogenases or other enzymes.

Table 3: Potential Biomolecular Interactions of this compound

| Interacting Biomolecule | Type of Interaction | In Vitro Technique for Study | Potential Consequence |

| Enzymes (e.g., aminotransferases, dehydrogenases) | Covalent (Schiff base formation with active site lysine) | Mass Spectrometry, X-ray Crystallography | Inhibition or modulation of enzyme activity. nih.gov |

| Enzymes (e.g., aldehyde dehydrogenase) | Non-covalent binding (substrate/inhibitor) | Enzyme kinetics assays (e.g., measuring NAD⁺ reduction) | Competition with endogenous substrates. nih.gov |

| Proteins (general) | Non-specific covalent adduction via aldehyde group | Western Blot with specific antibodies for protein adducts | Potential for protein cross-linking or functional alteration at high concentrations. |

Ligand Binding Studies and Molecular Target Identification (In Vitro)

No specific in vitro ligand binding studies or molecular target identification research for this compound has been identified in the public domain.

Enzymatic Activity Modulation

There is no available data from in vitro assays detailing the specific enzymatic activity modulation, whether inhibitory or otherwise, by this compound.

Role in Epigenetic Research (In Vitro Context)

No published research could be found that investigates the role of this compound within an in vitro epigenetic context.

Emerging Research Directions and Future Perspectives for 6 Hydroxy 5 Methylnicotinaldehyde

Integration with Novel Analytical Techniques

The comprehensive characterization of 6-Hydroxy-5-methylnicotinaldehyde is fundamental to unlocking its potential. Modern analytical chemistry offers a suite of powerful tools for the structural elucidation and detailed analysis of such functionalized molecules.

Hyphenated Techniques for Structural Elucidation and Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the unambiguous identification and characterization of complex molecules like this compound.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly tandem mass spectrometry (MS/MS), stands out as a powerful method for analyzing pyridine (B92270) derivatives. nih.govwikipedia.org For this compound, an HPLC-MS/MS method could be developed to achieve sensitive and selective quantification in various matrices. The chromatographic separation, likely on a C18 or a specialized polar-modified column, would isolate the compound from impurities, while the mass spectrometer would provide precise mass-to-charge ratio data for confirmation. Fragmentation patterns obtained through MS/MS would offer further structural verification.

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique, especially for volatile derivatives of the compound. nih.govwho.intchromatographyonline.commdpi.com While the hydroxyl group may necessitate derivatization to increase volatility, GC-MS can provide detailed information about the molecular structure and is highly effective for identifying and quantifying trace amounts of organic compounds in a sample. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with liquid chromatography (LC-NMR), provides detailed structural information. nih.gov For this compound, ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the positions of the substituents on the pyridine ring.

Table 1: Prospective Hyphenated Analytical Techniques for this compound

| Technique | Separation Principle | Detection Principle | Potential Application for this compound |

| HPLC-MS/MS | Liquid Chromatography | Mass Spectrometry | Accurate mass determination, structural confirmation via fragmentation, and quantification in complex mixtures. nih.govwikipedia.org |

| GC-MS | Gas Chromatography | Mass Spectrometry | Identification and quantification, particularly of derivatized forms, and analysis of volatile impurities. nih.govwho.intchromatographyonline.commdpi.com |

| LC-NMR | Liquid Chromatography | Nuclear Magnetic Resonance | Unambiguous structure elucidation by providing detailed information on the chemical environment of atoms. nih.gov |

Spectroscopic Applications (e.g., Fluorimetry, Spectrophotometry in Research)

The inherent electronic properties of the pyridine scaffold suggest that this compound could possess interesting spectroscopic characteristics, making it a candidate for various research applications.

Fluorimetry: The fluorescence properties of pyridine derivatives are of significant interest for developing fluorescent probes. nih.gov The presence of both an electron-donating hydroxyl group and an electron-withdrawing aldehyde group on the pyridine ring of this compound could lead to intramolecular charge transfer (ICT) phenomena, which are often associated with fluorescence. Research into the photophysical properties of this molecule could reveal its potential as a fluorescent sensor for metal ions or other analytes. nih.govrsc.org

Spectrophotometry: UV-Visible spectrophotometry is a fundamental technique for studying the electronic transitions in molecules. The absorption spectrum of this compound would provide insights into its electronic structure and could be used to monitor its concentration in solution or its interaction with other species. researchgate.net

Potential in Advanced Materials Science Research

The functional groups present in this compound make it an attractive building block for the synthesis of advanced materials with tailored properties.

Design of Fluorescent Organic Materials

The potential fluorescent properties of this compound could be harnessed in the design of novel organic light-emitting diodes (OLEDs) or other fluorescent materials. The ability to tune the emission wavelength by modifying the substituents on the pyridine ring is a key advantage of this class of compounds. nih.gov The aldehyde group provides a reactive handle for further chemical modifications, allowing for the incorporation of the chromophore into larger polymeric or molecular structures.

Application in Supramolecular Assemblies for Research Tools

The pyridine nitrogen atom and the hydroxyl group of this compound are capable of coordinating to metal ions, making the molecule a potential ligand for the construction of supramolecular assemblies. These self-assembled structures, such as metal-organic frameworks (MOFs) or coordination polymers, have applications in catalysis, gas storage, and sensing. The specific geometry and electronic properties of this compound as a ligand would influence the structure and function of the resulting supramolecular architecture. nih.gov

Cross-Disciplinary Research Avenues

The versatility of the this compound scaffold opens up possibilities for its use in various cross-disciplinary research areas.

The functionalization of pyridine rings is a key strategy in medicinal chemistry for the development of new therapeutic agents. nih.govnih.gov The structural motifs present in this compound are found in various biologically active molecules. For instance, pyridine aldehydes and their derivatives have been investigated for a range of biological activities. auctoresonline.org Future research could explore the potential of this compound and its derivatives as scaffolds for the design of new drugs.

In the field of agricultural science, functionalized pyridines are utilized in the development of herbicides and pesticides. The unique substitution pattern of this compound could be explored for the synthesis of new agrochemicals with improved efficacy and environmental profiles.

Furthermore, the reactivity of the aldehyde group allows for its use in the synthesis of various heterocyclic compounds through condensation reactions, expanding its utility as a versatile intermediate in organic synthesis for creating a wide array of functional molecules. nih.gov

Chemical Probe Development for Biological Systems

The development of chemical probes is a cornerstone of chemical biology, providing powerful tools to interrogate complex biological systems. youtube.com A chemical probe is a small molecule that can be used to study and manipulate a biological target, such as a protein or an enzyme. youtube.com The unique structure of this compound, featuring a hydroxylated and methylated pyridine ring with an aldehyde group, presents opportunities for its development as a chemical probe.

Although no specific chemical probes based on this compound have been reported in the current scientific literature, its core structure is analogous to other pyridine-containing molecules that have been successfully developed into probes. For instance, derivatives of nicotinic acid have been utilized to create fluorescent probes for detecting metal ions and for imaging specific biological targets. nih.govmdpi.com The aldehyde functional group on this compound could be particularly useful for designing covalent probes, which form a stable bond with their target protein, allowing for its identification and characterization.

Future research in this area could focus on modifying the this compound scaffold to incorporate reporter tags, such as fluorophores or biotin, without compromising its potential biological activity. Such probes could be instrumental in identifying the cellular targets of this compound and unraveling its mechanism of action.

Table 1: Potential Chemical Probe Development Strategies for this compound

| Strategy | Description | Potential Application |

| Fluorescent Labeling | Attaching a fluorescent molecule to the this compound core. | Visualizing the subcellular localization of the compound and its potential binding partners. |

| Affinity-Based Probes | Incorporating a reactive group (e.g., the aldehyde) to covalently bind to target proteins. | Identifying and isolating the specific proteins that interact with the compound. |

| Photoaffinity Labeling | Introducing a photo-reactive group that, upon light activation, forms a covalent bond with nearby molecules. | Capturing transient or weak interactions with cellular components. |

Biosynthetic Pathway Elucidation and Enzyme Discovery

The natural occurrence and biosynthetic pathway of this compound are currently unknown. However, insights can be drawn from the well-characterized metabolic pathways of related pyridine compounds in various organisms. The biosynthesis of nicotinic acid, for example, can occur from the amino acid tryptophan in many organisms, or from aspartic acid in some bacteria and plants. nih.gov

The degradation of nicotine (B1678760) in bacteria also provides a valuable model for understanding the enzymatic transformations of pyridine rings. In Pseudomonas putida, for instance, the degradation of nicotine involves the enzyme 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB), which acts on a hydroxylated pyridine derivative. nih.govresearchgate.net This enzyme is a flavoprotein that catalyzes the hydroxylation of the pyridine ring, a key step in its breakdown. nih.govresearchgate.net

The elucidation of the biosynthetic pathway of this compound would likely involve a combination of genetic and biochemical approaches. This could include identifying gene clusters responsible for its production in a source organism, followed by the heterologous expression and characterization of the encoded enzymes. The discovery of novel enzymes involved in its synthesis could have broader applications in biocatalysis and synthetic biology.

Table 2: Key Enzymes in Related Pyridine Derivative Metabolism

| Enzyme | Substrate | Organism | Pathway |

| 6-hydroxy-3-succinoyl-pyridine 3-monooxygenase (HspB) | 6-Hydroxy-3-succinoyl-pyridine | Pseudomonas putida | Nicotine degradation nih.govresearchgate.net |

| Tryptophan 2,3-dioxygenase | L-Tryptophan | Various | Nicotinic acid biosynthesis nih.gov |

| Quinolinate phosphoribosyltransferase | Quinolinic acid | Various | Nicotinic acid biosynthesis nih.gov |

Future research efforts aimed at isolating microorganisms that produce or metabolize this compound will be crucial. Subsequent genomic and metabolomic analyses of such organisms would pave the way for identifying the specific genes and enzymes involved in its biosynthesis, shedding light on its physiological role and evolutionary origins.

常见问题

Q. What are the recommended synthetic pathways for 6-Hydroxy-5-methylnicotinaldehyde, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves formylation of a substituted pyridine precursor. For example, Vilsmeier-Haack formylation using DMF/POCl₃ can introduce the aldehyde group at the 3-position of a 5-methylpyridine derivative. Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Monitoring by TLC (Rf ~0.3 in 1:3 EtOAc/hexane) and characterization via ¹H NMR (aldehyde proton at δ 9.8–10.2 ppm) and LC-MS (m/z ~153 [M+H]⁺) are critical .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the aldehyde proton (δ ~10 ppm) and hydroxyl group (δ ~12 ppm, broad if free). Aromatic protons in the pyridine ring appear between δ 7.5–8.5 ppm.

- FT-IR : Confirm the aldehyde (C=O stretch ~1680 cm⁻¹) and hydroxyl (O-H stretch ~3200 cm⁻¹) groups.

- LC-MS/MS : Validate molecular ion peaks and fragmentation patterns. Use ESI+ mode for better ionization efficiency .

Q. How can researchers assess the stability of this compound under varying pH conditions?

- Methodological Answer : Conduct accelerated stability studies by dissolving the compound in buffered solutions (pH 2–10) and incubating at 25°C/40°C. Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) at 254 nm. Degradation products (e.g., oxidation to carboxylic acid) can be identified using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Methodological Answer : Unexplained splitting may arise from tautomerism (e.g., keto-enol equilibrium) or steric hindrance. Use variable-temperature NMR (VT-NMR) to observe dynamic effects. Computational modeling (DFT at B3LYP/6-31G* level) can predict stable conformers and simulate spectra for comparison .

Q. What strategies are effective for studying the reactivity of this compound in multicomponent reactions?

- Methodological Answer : Design experiments using the aldehyde as a electrophilic partner in Ugi or Biginelli reactions. Optimize solvent (e.g., MeOH for Ugi), catalyst (e.g., Sc(OTf)₃), and stoichiometry. Track reaction progress via in-situ IR or NMR. Isolate intermediates (e.g., imine adducts) for mechanistic insights .

Q. How can computational methods predict the biological activity of derivatives of this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the aldehyde as a warhead. Validate predictions with in vitro assays (e.g., IC₅₀ measurements). QSAR models trained on similar nicotinaldehyde derivatives improve prediction accuracy .

Methodological Considerations for Data Contradictions

Q. How should researchers address discrepancies between experimental and computational data (e.g., bond length variations)?

- Methodological Answer : Cross-validate computational parameters (e.g., basis sets, solvation models) against crystallographic data (if available). For bond lengths, compare with X-ray structures of analogs (e.g., 6-Bromo-5-fluoronicotinaldehyde ). Adjust DFT functionals (e.g., M06-2X for non-covalent interactions) to improve agreement .

Q. What statistical approaches are suitable for analyzing heterogeneous data in structure-activity relationship (SAR) studies?

- Methodological Answer : Apply multivariate analysis (PCA or PLS regression) to identify key descriptors (e.g., logP, H-bond donors). Use bootstrapping to assess model robustness. Address outliers via Cook’s distance or leverage plots .

Ethical and Reproducibility Guidelines

Q. How can researchers ensure reproducibility in synthetic protocols for this compound?

Q. What ethical considerations arise when studying bioactive derivatives of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。